CXCL12 ligand 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is a powerful chemokine that directs the migration of mesenchymal stem cells, controls osteogenesis and chondrogenesis, promotes angiogenesis, and modifies the inflammatory environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: CXCL12 ligand 1 can be synthesized through recombinant DNA technology, where the gene encoding the chemokine is inserted into a suitable expression system, such as E. coli or mammalian cells. The protein is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation and purification processes to ensure high yield and purity. The protein is typically produced in bioreactors and then purified using affinity chromatography and other downstream processing techniques.

Chemical Reactions Analysis

Types of Reactions: CXCL12 ligand 1 primarily undergoes post-translational modifications, such as glycosylation and phosphorylation, which are essential for its biological activity.

Common Reagents and Conditions: The glycosylation of this compound involves the use of specific glycosyltransferases and sugar donors in an appropriate buffer system. Phosphorylation reactions typically require kinases and ATP as the phosphate donor.

Major Products Formed: The major products of these reactions are glycosylated and phosphorylated forms of this compound, which are crucial for its function in cell signaling and migration.

Scientific Research Applications

CXCL12 ligand 1 has a wide range of applications in scientific research, including:

Chemistry: Used in the study of protein-protein interactions and structural biology.

Biology: Investigated for its role in cell migration, stem cell homing, and tissue repair.

Medicine: Explored for its potential in cancer therapy, as it is involved in tumor metastasis and angiogenesis.

Industry: Utilized in the development of therapeutic agents and diagnostic tools.

Mechanism of Action

CXCL12 ligand 1 exerts its effects by binding to its receptor, CXCR4, which is a G protein-coupled receptor. This binding triggers a signaling cascade that leads to various cellular responses, including cell migration, proliferation, and survival. The CXCL12-CXCR4 axis is involved in many physiological and pathological processes, such as hematopoiesis, immune response, and tumor metastasis.

Comparison with Similar Compounds

CXCL11

CXCL10

CCL5 (RANTES)

CXCL8 (IL-8)

Properties

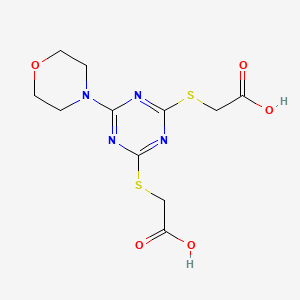

Molecular Formula |

C11H14N4O5S2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-[[4-(carboxymethylsulfanyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C11H14N4O5S2/c16-7(17)5-21-10-12-9(15-1-3-20-4-2-15)13-11(14-10)22-6-8(18)19/h1-6H2,(H,16,17)(H,18,19) |

InChI Key |

RICMBTNMSDMSHW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)SCC(=O)O)SCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)

![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)

![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)

![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)